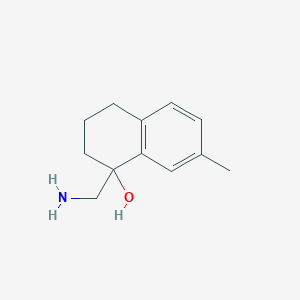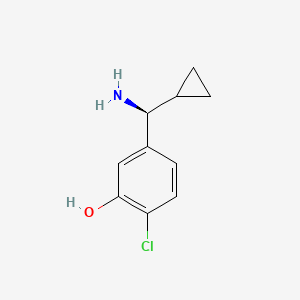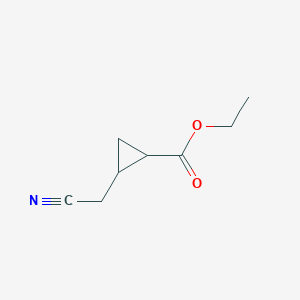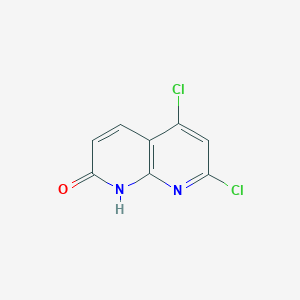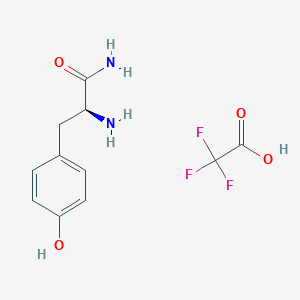
(S)-2-Amino-3-(4-hydroxyphenyl)propanamide 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(4-hydroxyphenyl)propanamide 2,2,2-trifluoroacetate is a compound that combines an amino acid derivative with a trifluoroacetate group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of the trifluoroacetate group imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-hydroxyphenyl)propanamide 2,2,2-trifluoroacetate typically involves the reaction of (S)-2-Amino-3-(4-hydroxyphenyl)propanamide with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps to isolate the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as crystallization or chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(4-hydroxyphenyl)propanamide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoroacetate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may yield an amine.
Applications De Recherche Scientifique
(S)-2-Amino-3-(4-hydroxyphenyl)propanamide 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(4-hydroxyphenyl)propanamide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetate group may enhance the compound’s binding affinity or selectivity for these targets, leading to its observed effects. The exact pathways involved may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other amino acid derivatives with trifluoroacetate groups, such as:
- (S)-2-Amino-3-(4-hydroxyphenyl)propanamide acetate
- (S)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride
Uniqueness
The uniqueness of (S)-2-Amino-3-(4-hydroxyphenyl)propanamide 2,2,2-trifluoroacetate lies in the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H13F3N2O4 |
|---|---|
Poids moléculaire |
294.23 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-hydroxyphenyl)propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H12N2O2.C2HF3O2/c10-8(9(11)13)5-6-1-3-7(12)4-2-6;3-2(4,5)1(6)7/h1-4,8,12H,5,10H2,(H2,11,13);(H,6,7)/t8-;/m0./s1 |
Clé InChI |
ZVLFNMBMCFKMGR-QRPNPIFTSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)N)N)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)N)N)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


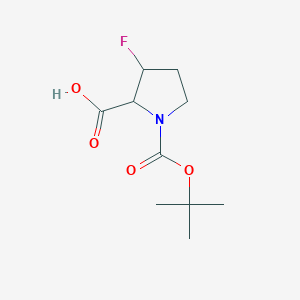
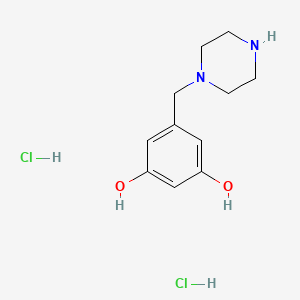
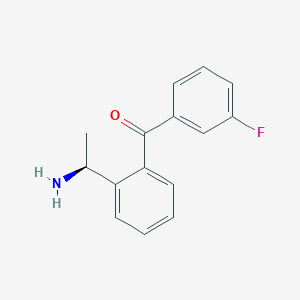


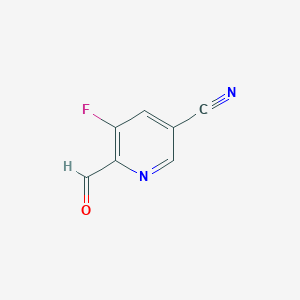
![(S)-1-(5-(6-(3-Ethylmorpholino)-4-(4-(methylsulfonyl)tetrahydro-2H-pyran-4-yl)pyridin-2-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B12963860.png)
![5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B12963866.png)
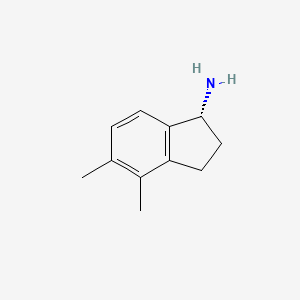
![1-((R)-2'-Amino-[1,1'-binaphthalen]-2-yl)-3-((1S)-(6-methoxyquinolin-4-yl)((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea](/img/structure/B12963889.png)
